(4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol
Description
Properties
IUPAC Name |
(4-bromophenyl)-(5-chloro-2-methoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO2/c1-18-13-7-6-11(16)8-12(13)14(17)9-2-4-10(15)5-3-9/h2-8,14,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUQMMPZFIVLLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(C2=CC=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation of 4-Bromobenzene Derivatives
In the first step, 4-bromobenzene reacts with 5-chloro-2-methoxybenzoyl chloride under Friedel-Crafts conditions. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, facilitating electrophilic aromatic substitution at the para position of 4-bromobenzene. The reaction proceeds in anhydrous dichloromethane at 0–5°C to minimize side reactions such as over-acylation or isomerization.
Representative Reaction Scheme:
Isolation of the ketone intermediate typically achieves 65–72% yield, with purity >90% confirmed by HPLC. Key challenges include managing exothermicity during acyl chloride addition and avoiding hydrolysis of the sensitive methoxy group.
Ketone Reduction to Methanol
The diaryl ketone undergoes reduction using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at ambient temperature. Alternatively, lithium aluminum hydride (LiAlH₄) in diethyl ether enhances reduction efficiency for sterically hindered ketones, albeit with stricter moisture control requirements.
Optimized Conditions:
-
Solvent: THF/MeOH (4:1 v/v)
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Reducing Agent: NaBH₄ (2.5 equiv.)
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Temperature: 25°C, 12 h
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Yield: 78–85%
Post-reduction purification via silica gel chromatography (hexane/ethyl acetate, 3:1) affords the final product with >95% purity. Nuclear magnetic resonance (NMR) analysis confirms the absence of residual ketone or over-reduction byproducts.
Grignard Reagent-Mediated Coupling
Grignard reactions offer a direct route to diarylmethanols by reacting aryl magnesium bromides with substituted benzaldehydes. For this compound, 5-chloro-2-methoxybenzaldehyde serves as the electrophilic partner.
Synthesis of 4-Bromophenylmagnesium Bromide
4-Bromophenylmagnesium bromide is prepared from 4-bromoiodobenzene and magnesium turnings in anhydrous THF under nitrogen atmosphere. The reaction requires activation with iodine crystals and proceeds exothermically, necessitating temperature control at 40–45°C.
Critical Parameters:
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Substrate Purity: >99% 4-bromoiodobenzene
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Solvent: Dry THF, molecular sieves (4Å)
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Reaction Time: 2–3 h until Mg consumption
Nucleophilic Addition to 5-Chloro-2-Methoxybenzaldehyde
The Grignard reagent is added dropwise to a cooled (−15°C) solution of 5-chloro-2-methoxybenzaldehyde in THF. After quenching with 6 M HCl, the crude product is extracted into ethyl acetate and purified via recrystallization from ethanol/water.
Performance Metrics:
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Yield: 70–75%
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Purity: 92–94% (GC-MS)
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Side Products: <5% bis-arylated species
This method avoids the need for ketone isolation but requires stringent anhydrous conditions and specialized equipment for handling air-sensitive reagents.
Comparative Analysis of Synthesis Routes
| Parameter | Friedel-Crafts/Reduction | Grignard Coupling |
|---|---|---|
| Total Yield | 58–62% | 65–70% |
| Reaction Steps | 2 | 2 |
| Purification Complexity | Moderate (chromatography) | Low (recrystallization) |
| Scalability | Suitable for >100 g batches | Limited by Grignard handling |
| Cost Efficiency | Moderate (AlCl₃ cost) | High (Mg, THF) |
The Grignard approach provides marginally higher yields but incurs greater operational complexity. Industrial settings favor Friedel-Crafts routes due to easier scalability and lower sensitivity to moisture, despite slightly lower overall efficiency.
Industrial Production Considerations
Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat transfer and minimize side reactions during Friedel-Crafts acylation. Key adaptations include:
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Catalyst Recycling: AlCl₃ recovery via aqueous extraction reduces waste.
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Solvent Choice: Switching from DCM to toluene improves environmental compliance.
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Automated Quenching: In-line neutralization systems prevent exposure to corrosive HCl vapors.
Process analytical technology (PAT) tools such as FT-IR spectroscopy enable real-time monitoring of ketone intermediate formation, ensuring consistent product quality.
Challenges and Optimization Strategies
Byproduct Formation in Friedel-Crafts Reactions
Ortho-acylation byproducts arise from insufficient steric hindrance at the 4-bromophenyl ring. Mitigation strategies include:
Chemical Reactions Analysis
(4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: : Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: : Halogen atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles such as Grignard reagents (RMgX) are typically employed for substitution reactions.
Major Products Formed
Oxidation: : Formation of 4-bromophenyl-5-chloro-2-methoxybenzoic acid.
Reduction: : Production of 4-bromophenyl-5-chloro-2-methoxybenzyl alcohol.
Substitution: : Introduction of alkyl or aryl groups at the halogenated positions.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol is CHBrClO with a molecular weight of 327.60 g/mol. Its structure features a bromophenyl group and a chloromethoxyphenyl group attached to a methanol moiety, which contributes to its reactivity and potential applications.
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry, particularly as a scaffold for the development of anti-inflammatory agents. Research indicates that derivatives of this compound can inhibit neutrophil activation, which is crucial in inflammatory responses. A study highlighted the synthesis of related compounds that demonstrated significant inhibition of superoxide anion generation and elastase release in neutrophils, suggesting potential therapeutic applications in treating inflammatory diseases .
Table 1: Inhibition Percentages of Neutrophil Activation
| Compound | Superoxide Anion Inhibition (%) | Elastase Release Inhibition (%) |
|---|---|---|
| (4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol | >50% | >50% |
| Related Compound A | 65% | 70% |
| Related Compound B | 55% | 60% |
Materials Science
In materials science, (4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol has been explored for its potential use in creating mesoporous materials. The compound's structural characteristics allow it to act as a precursor for synthesizing functionalized surfaces that can be utilized in catalysis and adsorption processes .
Case Study: Synthesis of Mesoporous Materials
A study utilized (4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol to create mesoporous silica frameworks. The resulting materials were characterized by high surface area and tunable pore sizes, making them suitable for applications in drug delivery systems and as catalysts in organic reactions.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the development of various heterocyclic compounds. Its reactivity allows for further functionalization, leading to the synthesis of complex molecules that can exhibit biological activity or serve as industrial chemicals.
Table 2: Synthetic Routes Utilizing (4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol
| Reaction Type | Conditions | Product Example |
|---|---|---|
| Nucleophilic Substitution | Base-catalyzed at room temperature | 5-Chloro-2-methoxyphenol derivative |
| Coupling Reactions | Pd-catalyzed reactions | Biaryl compounds |
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Key Observations :
- Steric Influence: The 2-methyl group in (4-Bromophenyl)(5-fluoro-2-methylphenyl)methanol may reduce binding affinity due to steric hindrance, whereas the 2-methoxy group in the target compound offers a balance of size and polarity.
Biological Activity
The compound (4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol is a member of the class of organic compounds that have garnered attention due to their potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activities associated with this compound, including its antioxidant, anticancer, antibacterial, and antifungal properties.
Antioxidant Activity
Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. Studies have shown that compounds with similar structures exhibit significant antioxidant properties. For instance, the DPPH radical scavenging assay indicated that certain derivatives related to (4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol demonstrated effective inhibition of free radicals, suggesting a strong potential for antioxidant activity .
Anticancer Activity
The anticancer properties of (4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol have been evaluated using various cancer cell lines. Research indicates that compounds with methoxy and chloro substituents often enhance cytotoxicity against cancer cells. For example, similar derivatives showed IC50 values in the nanomolar range against breast cancer cell lines such as MDA-MB-231 and glioblastoma cells . The mechanism appears to involve apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 15 |
| Compound B | U-87 | 10 |
| (4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol | TBD | TBD |
Antibacterial Activity
The antibacterial efficacy of (4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol has been assessed against various bacterial strains. Compounds with bromine and chlorine substituents have shown enhanced activity against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 22.9 µM for common pathogens like Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity against strains such as Candida albicans. The reported MIC values indicate moderate effectiveness, which suggests potential for development into antifungal agents .
Structure-Activity Relationship (SAR)
The biological activity of (4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol can be influenced by its structural components:
- Bromine and Chlorine Substituents : These halogens are known to enhance lipophilicity and alter electronic properties, which can improve interaction with biological targets.
- Methoxy Group : The presence of methoxy groups has been correlated with increased anticancer activity due to their electron-donating effects.
Case Studies
- Anticancer Evaluation : A study involving a series of synthesized derivatives demonstrated that compounds bearing similar structural motifs exhibited significant cytotoxicity in vitro. These findings suggest a promising avenue for further research into the development of novel anticancer therapies based on this scaffold .
- Antimicrobial Testing : In a comparative study, various derivatives including (4-Bromophenyl)(5-chloro-2-methoxyphenyl)methanol were tested against standard bacterial strains, showcasing effective inhibition comparable to established antibiotics .
Q & A
Q. What strategies link this compound’s structural features to its potential in materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
